molecular formula C16H22N2O3 B7911788 tert-butyl N-{4-[(E)-3-(dimethylamino)-2-propenoyl]phenyl}carbamate

tert-butyl N-{4-[(E)-3-(dimethylamino)-2-propenoyl]phenyl}carbamate

Cat. No.: B7911788
M. Wt: 290.36 g/mol
InChI Key: HILXGRXBVKOZDQ-ZHACJKMWSA-N
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Description

tert-Butyl N-{4-[(E)-3-(dimethylamino)-2-propenoyl]phenyl}carbamate: is an organic compound that features a tert-butyl group, a dimethylamino group, and a propenoyl group attached to a phenyl ring

Properties

IUPAC Name

tert-butyl N-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)17-13-8-6-12(7-9-13)14(19)10-11-18(4)5/h6-11H,1-5H3,(H,17,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILXGRXBVKOZDQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{4-[(E)-3-(dimethylamino)-2-propenoyl]phenyl}carbamate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{4-[(E)-3-(dimethylamino)-2-propenoyl]phenyl}carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl carbamates.

Scientific Research Applications

tert-Butyl N-{4-[(E)-3-(dimethylamino)-2-propenoyl]phenyl}carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-{4-[(E)-3-(dimethylamino)-2-propenoyl]phenyl}carbamate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the propenoyl group can undergo conjugation with other molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-phenylcarbamate: Lacks the propenoyl and dimethylamino groups, resulting in different reactivity and applications.

    N-{4-[(E)-3-(dimethylamino)-2-propenoyl]phenyl}carbamate: Lacks the tert-butyl group, affecting its stability and reactivity.

    tert-Butyl N-{4-[(E)-3-(methylamino)-2-propenoyl]phenyl}carbamate: Contains a methylamino group instead of a dimethylamino group, leading to different chemical properties.

Uniqueness

tert-Butyl N-{4-[(E)-3-(dimethylamino)-2-propenoyl]phenyl}carbamate is unique due to the presence of both the tert-butyl and dimethylamino groups, which confer distinct chemical and biological properties.

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